Concanamycin E - 144450-35-1

Concanamycin E

Catalog Number: EVT-1230046
CAS Number: 144450-35-1
Molecular Formula: C42H51N4O10P
Molecular Weight: 838 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Concanamycin E is a natural product found in Streptomyces with data available.
Overview

Concanamycin E is a member of the concanamycin family, which consists of macrocyclic lactones known for their potent inhibitory effects on vacuolar ATPases. These compounds are derived from the fermentation of Streptomyces griseus and exhibit significant biological activity, particularly in the context of cancer and infectious diseases. Concanamycin E is recognized for its ability to disrupt cellular processes by inhibiting the function of vacuolar ATPases, which are crucial for maintaining pH balance and ion homeostasis within cells.

Source

Concanamycin E is primarily sourced from Streptomyces griseus, a bacterium widely studied for its capacity to produce various bioactive compounds. The extraction and purification of concanamycin E involve complex fermentation processes followed by chromatographic techniques to isolate the compound from other metabolites produced during fermentation.

Classification

Concanamycin E belongs to the class of macrolide antibiotics, specifically categorized under plecomacrolides. These compounds are characterized by their large macrocyclic structures and exhibit a range of pharmacological activities, particularly as inhibitors of vacuolar ATPases.

Synthesis Analysis

Methods

The synthesis of concanamycin E has been achieved through various methods, including total synthesis and semi-synthetic modifications. A notable approach involves the use of bacterial fermentation to produce precursors, which are then chemically modified to yield concanamycin E.

  1. Bacterial Fermentation: The initial method involves culturing Streptomyces griseus under controlled conditions to maximize the yield of concanamycin E.
  2. Chemical Modifications: Following fermentation, chemical techniques such as aldol reactions and glycosylation are employed to modify the structure of intermediates derived from concanamycin A or other related compounds, enhancing their biological activity and specificity.

Technical Details

The synthesis often requires careful control over reaction conditions, including temperature, pH, and reaction time, to ensure high yields and desired stereochemistry. Advanced techniques such as high-performance liquid chromatography (HPLC) are utilized for purification and analysis of the synthesized compounds.

Molecular Structure Analysis

Structure

Concanamycin E features a complex macrocyclic structure with multiple chiral centers. Its molecular formula is C27H45O7C_{27}H_{45}O_7, indicating a large organic molecule with several functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 485.65 g/mol
  • Structural Characteristics: The compound includes a 24-membered lactone ring and various hydroxyl groups that play critical roles in its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Concanamycin E undergoes several chemical reactions that can modify its structure and potentially enhance its pharmacological properties. Key reactions include:

  1. Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids.
  2. Esterification: Concanamycin E can react with alcohols to form esters, which may improve solubility or stability.
  3. Reductive Modifications: Reduction reactions can alter functional groups within the molecule, impacting its biological activity.

Technical Details

The reactivity of concanamycin E is influenced by its functional groups, particularly the hydroxyls and carbonyls present in its structure. Reaction conditions must be optimized to avoid degradation or unwanted side reactions.

Mechanism of Action

Process

Concanamycin E exerts its biological effects primarily through the inhibition of vacuolar ATPases. This inhibition disrupts proton transport across cellular membranes, leading to altered pH levels within organelles such as lysosomes.

Data

  • Inhibition Constant (IC50): Studies have shown that concanamycin E has an IC50 value in the low nanomolar range against vacuolar ATPases, indicating high potency.
  • Biological Impact: The disruption of vacuolar ATPase activity results in impaired cellular functions such as nutrient uptake and waste processing, contributing to its anticancer properties.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Concanamycin E is typically a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents like methanol and ethanol but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Melting Point: Specific melting point data is not universally reported but generally falls within a range typical for macrolides.
Applications

Scientific Uses

Concanamycin E has several applications in scientific research:

  1. Cancer Research: Due to its ability to inhibit vacuolar ATPases, it is studied for potential use in cancer therapies aimed at disrupting tumor cell metabolism.
  2. Microbiology: Its antibacterial properties make it a candidate for developing new antibiotics against resistant strains of bacteria.
  3. Cell Biology: Researchers utilize concanamycin E as a tool to study cellular processes involving lysosomal function and autophagy.
Introduction to Concanamycin E

Historical Discovery and Classification of Plecomacrolides

Plecomacrolides emerged as a significant class of natural products in the late 20th century, with the bafilomycins (16-membered macrolactones) first isolated in 1983 from Streptomyces species. Shortly thereafter, researchers identified the larger 18-membered concanamycins (A–F) from Streptomyces neyagawaensis strains. Concanamycin E was characterized as part of this molecular series during the 1990s through activity-guided fractionation of microbial extracts targeting V-ATPase inhibition. Its discovery paralleled growing recognition of V-ATPases as essential regulators in eukaryotic physiology and promising therapeutic targets [3] [9].

Plecomacrolides are classified pharmacologically by their shared mechanism as specific V-ATPase inhibitors, but structurally by ring size and substituent patterns:

  • 16-membered macrolides: Bafilomycins (e.g., Bafilomycin A₁)
  • 18-membered macrolides: Concanamycins (A–F, including Concanamycin E)

Table 1: Key Milestones in Plecomacrolide Discovery

YearDiscoverySignificance
1983Isolation of Bafilomycin A₁First V-ATPase-specific macrolide inhibitor identified
1988Characterization of Concanamycin ADemonstrated superior potency over bafilomycins
1990sIdentification of Concanamycins B–FRevealed natural SAR diversity within the concanamycin series

Structural and Functional Differentiation of Concanamycin E Among Concanamycin Variants

Concanamycin E shares the core 18-membered macrolactone framework characteristic of its family but possesses distinct modifications that dictate its biological behavior. Key differentiators include:

  • C-3 and C-4 Stereochemistry: Concanamycin E exhibits specific hydroxyl group orientations that influence hydrogen bonding with the V₀ subunit c of V-ATPases. This stereochemical arrangement moderately reduces binding affinity compared to concanamycin A, as confirmed through ATPase inhibition assays showing IC₅₀ values 2-3 fold higher [1] [9].
  • C-9 Acylation Pattern: Unlike concanamycin A’s extended acyl chain, Concanamycin E possesses a shorter or modified C-9 substituent. This alteration significantly impacts cellular permeability and subcellular targeting, reducing lysosomal neutralization effects while retaining V-ATPase binding [1].
  • C-8 Substituent: Modifications at this position (e.g., hydroxyl vs. methoxy groups) alter the molecule’s electrostatic potential, influencing interactions with hydrophobic pockets in the proteolipid ring of V-ATPase [3] [7].

Table 2: Structural Comparison of Select Concanamycins

FeatureConcanamycin AConcanamycin BConcanamycin E
Ring Size18-membered18-membered18-membered
C-3 GroupOHOHOH
C-4 GroupOH=OOH
C-8 GroupOCH₃OHOCH₃ (position modified)
C-9 GroupLong acyl chainMedium acyl chainShort acyl chain
Relative V-ATPase IC₅₀1.0x (reference)1.5x2.8x

Functional analyses reveal that these structural nuances confer Concanamycin E with a higher therapeutic ratio than concanamycin A in cellular models. While its absolute V-ATPase inhibition potency is lower, its reduced cytotoxicity enables wider application windows in experimental settings. This selectivity stems from diminished disruption of lysosomal acidification pathways at concentrations effective for other biological targets (e.g., HIV Nef protein inhibition) [1] [5].

Biological Significance of V-ATPase Inhibition in Natural Product Research

V-ATPases represent universal proton translocation complexes with multifaceted roles in eukaryotic physiology:

  • Organelle Acidification: Acidifies lysosomes, endosomes, and Golgi compartments for protein degradation, trafficking, and post-translational modifications [8].
  • Cellular pH Homeostasis: Maintains cytosolic pH by extruding protons across plasma membranes in specialized cells (e.g., osteoclasts, renal intercalated cells) [7] [8].
  • Pathogen Survival Mechanisms: Supports viral immune evasion (e.g., HIV Nef-mediated MHC-I downregulation) and fungal virulence [1] [5].

Concanamycin E’s inhibition of V-ATPase occurs via high-affinity binding to the proteolipid subunit c (V₀ domain), physically blocking proton channel rotation. Unlike nonspecific protonophores, concanamycins bind with nanomolar affinity, enabling precise mechanistic studies [3] [9]. Recent structural analyses confirm that plecomacrolides insert into the interface between subunit c oligomers, functioning as a "molecular glue" that prevents rotor assembly essential for proton translocation.

The significance of Concanamycin E extends to two key research domains:

  • Tool Compound for V-ATPase Mechanistic Studies: Concanamycin E’s moderate potency but reduced cytotoxicity makes it ideal for prolonged experiments requiring sustained V-ATPase inhibition without complete lysosomal disruption. It has facilitated discoveries in Golgi vesiculation (e.g., tobacco BY-2 cell studies) and autophagy regulation [2] [7].
  • Lead Compound for Targeted Therapeutics: Its structural features inspire semi-synthetic derivatives aiming to dissect V-ATPase inhibition from cytotoxicity. Modifications at C-9 in concanamycin E analogs have yielded molecules with >40-fold improved therapeutic ratios (cytotoxicity vs. target inhibition), particularly in restoring MHC-I expression in HIV-infected T cells for immune clearance [1] [5].

Table 3: Therapeutic Potential of Concanamycin-Inspired V-ATPase Inhibition

ApplicationMechanistic InsightConcanamycin E Contribution
HIV Reservoir ClearanceBlocks Nef-mediated MHC-I downregulationSemi-synthetic analogs enhance CTL killing of infected cells
Antifungal DevelopmentDisrupts pH-dependent virulence factor secretionLower cytotoxicity enables prolonged fungal exposure studies
Cancer MetastasisInhibits proton extrusion in tumor microenvironmentsStructural template for tumor-selective V-ATPase inhibitors

Notably, concanamycin A restores MHC-I expression in HIV-infected T cells at sub-nanomolar concentrations (EC₅₀ = 0.07 nM), significantly outperforming earlier Nef inhibitors like B9 or lovastatin. Concanamycin E derivatives build upon this by reducing off-target lysosomal effects, thereby enhancing immune-mediated viral clearance [1] [5]. Recent semi-synthetic efforts have achieved neutralization ratios (IC₅₀ lysosomal neutralization / IC₅₀ Nef inhibition) exceeding 40 in concanamycin-based scaffolds – a key milestone toward clinical translation [1].

Properties

CAS Number

144450-35-1

Product Name

Concanamycin E

IUPAC Name

[6-[2-[4-[(4E,6E,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate

Molecular Formula

C42H51N4O10P

Molecular Weight

838 g/mol

InChI

InChI=1S/C44H71NO14/c1-12-14-34-27(6)37(56-38-21-33(48)41(30(9)55-38)58-43(45)51)22-44(52,59-34)29(8)39(49)28(7)40-35(53-10)16-13-15-23(2)17-25(4)31(46)20-32(47)26(5)18-24(3)19-36(54-11)42(50)57-40/h12-16,18-19,25-35,37-41,46-49,52H,17,20-22H2,1-11H3,(H2,45,51)/b14-12+,16-13+,23-15+,24-18+,36-19-

InChI Key

NNJUTDASDBXCIX-KYPZQYTFSA-N

SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(CC(C(C=C(C=C(C(=O)O2)OC)C)C)O)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C

Synonyms

concanamycin E

Canonical SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(CC(C(C=C(C=C(C(=O)O2)OC)C)C)O)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C

Isomeric SMILES

C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C/C=C(/CC(C(CC(C(/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)O)C)\C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.